molecular formula C12H15ClO B1608554 6-Chloro-1-oxo-1-phenylhexane CAS No. 946-01-0

6-Chloro-1-oxo-1-phenylhexane

Cat. No. B1608554
CAS RN: 946-01-0
M. Wt: 210.7 g/mol
InChI Key: DRIUYSZHJOMWHB-UHFFFAOYSA-N
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Description

6-Chloro-1-oxo-1-phenylhexane, also known as ε-chlorohexanophenone, is a chemical compound with the molecular formula C12H15ClO . It has a molecular weight of 210.70 .


Synthesis Analysis

The synthesis of 6-Chloro-1-oxo-1-phenylhexane involves a multi-step reaction. The first step involves a reaction with lithium bromide and butan-2-one in 2-methyl-propan-2-ol, heated for 12 hours. The second step involves a reaction with sodium hydroxide in 1,4-dioxane and water, heated at 60°C for 36 hours .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1-oxo-1-phenylhexane consists of a six-carbon chain (hexane) with a chlorine atom (Cl) attached to the sixth carbon. The first carbon of the hexane chain is attached to a phenyl group (a six-carbon ring), and also has a double-bonded oxygen atom (oxo) attached .


Physical And Chemical Properties Analysis

6-Chloro-1-oxo-1-phenylhexane has a density of 1.062g/cm3 . Its boiling point is 319.7ºC at 760 mmHg . The melting point is not specified .

Scientific Research Applications

Nanofiltration Membrane Development

A novel approach to developing nanofiltration (NF) membranes involves the synthesis of a unique siloxane monomer, which, although not directly related to 6-Chloro-1-oxo-1-phenylhexane, showcases innovative techniques in membrane technology. These membranes exhibit exceptional antibiofouling properties, high hydrophilicity, and excellent mechanical and thermal stability, making them suitable for water desalination and purification applications (Singh et al., 2012).

Enzymatic Oxidation of Alcohols

In the realm of enzymatic reactions, chloroperoxidase has been utilized to oxidize primary alcohols to aldehydes in a selective manner, employing biphasic systems. This method provides an environmentally friendly alternative to chemical oxidations, demonstrating the enzyme's versatility and potential for applications in fine chemical synthesis (Kiljunen & Kanerva, 2000).

Molecular Structure Analysis

The Diels-Alder reaction has been employed to synthesize complex macrocyclic oligophenylenes, which are of interest for their unique structural properties and potential applications in materials science. These compounds, characterized by their distinct conformational attributes, contribute to the understanding of molecular self-assembly and its implications for nanotechnology (Song et al., 2005).

Surface Chemistry Studies

The adsorption behavior of halobenzenes and phenyl groups on metal surfaces has been investigated using the NEXAFS technique, providing insights into the orientation and interaction of aromatic compounds with metal substrates. Such studies are crucial for the development of advanced materials and catalytic systems (Yang et al., 1995).

Photophysics and Electrochemistry

Research into cyclometalated platinum(II) acetylide complexes reveals their promising photophysical and electrochemical properties, which are pertinent for applications in light-emitting devices, solar energy conversion, and as sensors. The understanding of their emissive properties and quenching mechanisms can lead to the development of new materials for optoelectronic applications (Schneider et al., 2009).

Safety And Hazards

6-Chloro-1-oxo-1-phenylhexane is classified as a dangerous substance. It has a hazard class of 6.1 and is associated with several hazard statements, including H301 (toxic if swallowed), H311 (toxic in contact with skin), H331 (toxic if inhaled), and H341 (may cause genetic defects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chloro-1-phenylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-10-6-2-5-9-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIUYSZHJOMWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400414
Record name 6-CHLORO-1-OXO-1-PHENYLHEXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-oxo-1-phenylhexane

CAS RN

946-01-0
Record name 6-Chloro-1-phenyl-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-CHLORO-1-OXO-1-PHENYLHEXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 250 ml round-bottomed flask were added 5.0 g (29.65 mmol) 4-chlorophenylbutane and 10 ml 1,2-dichloroethane. To the stirred solution was added a solution of 4.35 g (32.62 mmol) aluminum chloride and 4.22 ml (59.31 mmol) acetyl chloride in 50 ml 1,2-dichloroethane. The solution evolved HCl as it was stirred at room temperature for 1 hour. It was then poured into water, the layers were separated, and the organic layer was washed with 1N HCl, aqueous sodium bicarbonate solution, and brine, dried over sodium sulfate, and evaporated to an oil, 6.7 g (>100%). NMR (CDCl3): 1.76 (m, 4H), 2.54 (m, 3H), 2.66 (m, 2H), 3.50 (m, 2H), 7.2 and 7.85 (m, 4H). IR (cm.-1, neat): 1678 (C=O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step Two
Quantity
4.22 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a 250 ml round-bottomed flask were added 5.0 g (29.65 mmol) 1-chloro-4-phenylbutane and 10 ml 1,2-dichloroethane. To the stirred solution was added a solution of 4.35 g (32.62 mmol) aluminum chloride and 4.22 ml (59.31 mmol) acetyl chloride in 50 ml 1,2-dichloroethane. The solution evolved HCl as it was stirred at room temperature for 1 hour. It was then poured into water, the layers separated, and the organic layer washed with 1N HCl, aqueous sodium bicarbonate solution, brine, dried over sodium sulfate, and evaporated to an oil, 6.7 g (>100%). NMR (delta, CDCl3): 1.76 (m, 4H), ~2.5 (s, 3H), 3.50 (m, 2H), 7.2 and 7.85 (m, 4H). IR cm-1, neat): 1678 (C=O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step Two
Quantity
4.22 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

Aluminum chloride (16 g, 0.12 mol) is suspended in carbon tetrachloride (80 ml) and 6-chlorohexanoyl chloride (20 g, 0.12 mol) is added dropwise to the suspension with ice-cooling. After completion of addition, the mixture is stirred for 15 minutes and benzene (7.8 g, 0.1 mol) is added dropwise to the mixture with ice-cooling. After stirring with ice-cooling for 1 hour, the mixture is poured into ice-hydrochloric acid and extracted with carbon tetrachloride. The carbon tetrachloride extract is washed with water, saturated aqueous sodium bicarbonate, water and then saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. The dried solution is distilled to obtain 5-chloropentyl phenyl ketone (7.3 g), b.p. 143°-150° C./0.5 mmHg.
Quantity
16 g
Type
reactant
Reaction Step One
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20 g
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reactant
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7.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice hydrochloric acid
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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